REACTION_CXSMILES
|
CO[C:3](=[O:22])[C:4](=[C:9]1[C:13](=[O:14])[N:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:11]=[C:10]1[CH3:21])[C:5]([F:8])([F:7])[F:6].[CH3:23][C:24]1([CH3:38])[CH2:29][C:28](=[O:30])[CH:27]=[C:26]([NH:31][C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)[CH2:25]1>C(Cl)(Cl)Cl>[CH3:21][C:10]1[NH:11][N:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:13](=[O:14])[C:9]=1[C:4]1([C:5]([F:8])([F:7])[F:6])[C:27]2[C:28](=[O:30])[CH2:29][C:24]([CH3:38])([CH3:23])[CH2:25][C:26]=2[N:31]([C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=2)[C:3]1=[O:22]
|
Name
|
|
Quantity
|
565 mg
|
Type
|
reactant
|
Smiles
|
COC(C(C(F)(F)F)=C1C(=NN(C1=O)C1=CC=CC=C1)C)=O
|
Name
|
|
Quantity
|
390 mg
|
Type
|
reactant
|
Smiles
|
CC1(CC(=CC(C1)=O)NC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After concentrating
|
Type
|
CUSTOM
|
Details
|
the liquid reaction mixture under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel flash column chromatography
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NN(C(C1C1(C(N(C=2CC(CC(C12)=O)(C)C)C1=CC=CC=C1)=O)C(F)(F)F)=O)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 780 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |